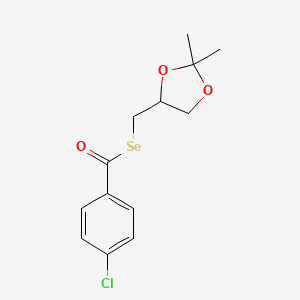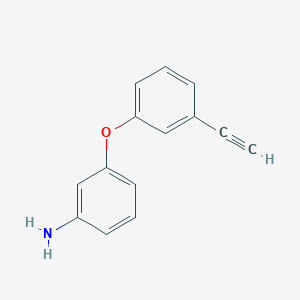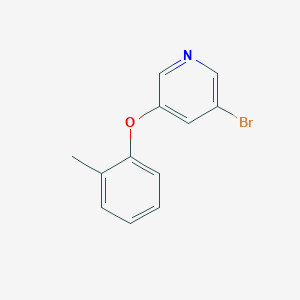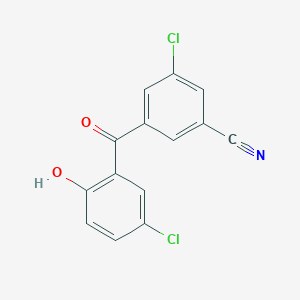
Se-DMC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Selenium Dimethyl Carbonate typically involves the oxidative carbonylation of methanol. This method includes two separated reactions: the synthesis of dimethyl carbonate and the synthesis of methyl nitrite. Dimethyl carbonate is synthesized in the gas phase from carbon monoxide and methyl nitrite over a palladium(II) compound-supported catalyst, generating nitrogen monoxide as a byproduct .
Industrial Production Methods
Industrial production of Selenium Dimethyl Carbonate follows similar synthetic routes but on a larger scale. The process involves the oxidative carbonylation of vaporized methanol with dimethyl oxalate as a byproduct. This method achieves high methanol conversion and dimethyl carbonate selectivity using an isothermal fixed-bed reactor at 130°C .
Analyse Chemischer Reaktionen
Types of Reactions
Selenium Dimethyl Carbonate undergoes various chemical reactions, including:
Oxidation: Involves the conversion of Selenium Dimethyl Carbonate to its oxidized forms.
Reduction: Reduction reactions can convert Selenium Dimethyl Carbonate to its reduced forms.
Substitution: Nucleophilic substitution reactions where Selenium Dimethyl Carbonate acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and other oxidizing agents.
Reduction: Reducing agents such as hydrogen or hydrides are used.
Substitution: Reagents like potassium carbonate and 18-crown-6 are used under specific conditions.
Major Products
The major products formed from these reactions include various methylated derivatives and other organic compounds, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Selenium Dimethyl Carbonate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Selenium Dimethyl Carbonate involves its role as an ambident electrophile. It can undergo nucleophilic substitution reactions, where the leaving group rapidly decomposes into methanol and methoxide anions, restoring the base that can then be used in catalytic amounts . This mechanism is crucial for its applications in green chemistry and sustainable synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl Carbonate: A similar compound with widespread industrial applications, including as a methylating agent and co-solvent in lithium-ion batteries.
Ethylene Carbonate: Another carbonate ester used in similar applications but with different physical and chemical properties.
Propylene Carbonate: Used as a solvent and in the production of polycarbonates, similar to Selenium Dimethyl Carbonate.
Uniqueness
Selenium Dimethyl Carbonate stands out due to its unique combination of antioxidant, anti-damage, and anti-edema properties. Its ability to undergo various chemical reactions under mild conditions makes it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C13H15ClO3Se |
|---|---|
Molekulargewicht |
333.68 g/mol |
IUPAC-Name |
Se-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 4-chlorobenzenecarboselenoate |
InChI |
InChI=1S/C13H15ClO3Se/c1-13(2)16-7-11(17-13)8-18-12(15)9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3 |
InChI-Schlüssel |
KURKEPPKABHBNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)C[Se]C(=O)C2=CC=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-Chloro-2-[(4-methoxyphenyl)methoxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13920087.png)

![3-Methyl-1-{2-[(4-nitrophenyl)amino]-2-oxoethyl}pyridinium](/img/structure/B13920092.png)


![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)
![Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13920138.png)

![3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13920148.png)



